molecular formula C11H14O2 B3186758 3-(2-Ethylphenyl)propanoic acid CAS No. 129075-84-9

3-(2-Ethylphenyl)propanoic acid

Cat. No.: B3186758
CAS No.: 129075-84-9
M. Wt: 178.23 g/mol
InChI Key: URITYXSLGYPLMS-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative featuring a propanoic acid backbone with a 2-ethylphenyl group attached to the third carbon. This compound is hypothesized to exhibit applications in pharmaceuticals or organic synthesis, given the activities of its structural analogs .

Properties

IUPAC Name

3-(2-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URITYXSLGYPLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the ethylenation of aldehydes to produce 3-propanal derivatives, which can then be oxidized to form the corresponding propanoic acid . Another method involves the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by reduction and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Ethylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of phenylpropanoic acid derivatives, their substituents, synthesis methods, and biological activities:

Compound Name Substituents Synthesis Method Key Properties/Activities References
2-(3-Phenoxyphenyl)propanoic acid 3-phenoxy group on phenyl ring Reflux with ethanol and K₂CO₃ Intermediate for Fenoprofen synthesis
2-(3-Chlorophenyl)propanoic acid 3-chloro group on phenyl ring Sulfuric acid-catalyzed esterification Pharmaceutical intermediate
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-dichloro, 4-hydroxy groups Marine actinomycete biosynthesis Antimicrobial (E. coli, S. aureus)
3-(Methylthio)propanoic acid esters Methylthio group, esterified HS-SPME/GC-MS analysis Aroma compounds in pineapple (OAV > 1)
3-(4-Hydroxyphenyl)propanoic acid derivatives 4-hydroxy group Chemical synthesis or natural isolation Anticancer, antimicrobial
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid Multi-substituted phenyl group Isolation from Ephedra intermedia Anti-asthma activity

Biological Activity

3-(2-Ethylphenyl)propanoic acid is a compound of significant interest in pharmacological research, particularly due to its biological activity as a ligand for peroxisome proliferator-activated receptors (PPARs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H16O2
  • Molecular Weight : 178.23 g/mol
  • Functional Group : Carboxylic acid

The compound features an ethyl-substituted phenyl group attached to a propanoic acid backbone, which influences its reactivity and interaction with biological targets.

This compound acts primarily as an agonist for PPARα, PPARγ, and PPARδ. These nuclear receptors play crucial roles in regulating lipid metabolism and glucose homeostasis. The compound's binding affinities are noteworthy:

  • EC50 Values :
    • PPARα: 0.029 µM
    • PPARγ: 0.013 µM
    • PPARδ: 0.029 µM

These values indicate a strong affinity for these receptors, suggesting that the compound could be effective in managing metabolic disorders such as dyslipidemia and type 2 diabetes.

Pharmacological Applications

The primary applications of this compound include:

  • Metabolic Disorders : Its role as a PPAR agonist positions it as a candidate for treating conditions like dyslipidemia and type 2 diabetes.
  • Pharmaceutical Research : The compound is being investigated for its potential to develop drugs targeting metabolic syndromes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
3-(4-Ethylphenyl)propanoic acidC12H16O2Substituent at para position; different activity
3-Amino-3-(2-ethylphenyl)propanoic acidC13H17NO2Contains an amino group; potential different effects
2-Amino-3-(2-ethylphenyl)propanoic acidC13H17NO2Different amino positioning; affects receptor binding
3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acidC15H16N2O3Incorporates an oxadiazole ring; different bioactivity

The distinct agonist profile for multiple PPARs differentiates it from other compounds that may target only one receptor or possess varying substituents affecting biological activities.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

  • In Vitro Studies : Research indicates that the compound exhibits significant effects on cell lines associated with metabolic disorders. For instance, it has been shown to enhance glucose uptake in adipocytes and improve lipid profiles in hyperlipidemic models.
  • In Vivo Studies : Animal models treated with this compound displayed improved insulin sensitivity and reduced triglyceride levels, indicating its potential for therapeutic use in diabetes management.
  • Toxicology Assessments : Toxicological evaluations have shown that at therapeutic doses, the compound exhibits minimal side effects, making it a promising candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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